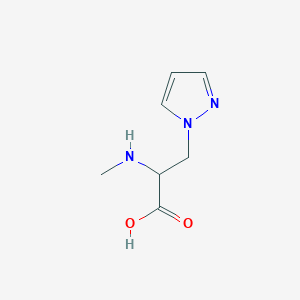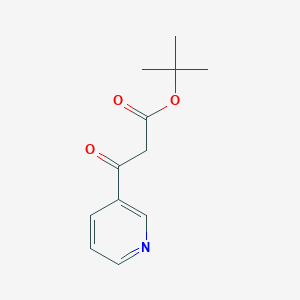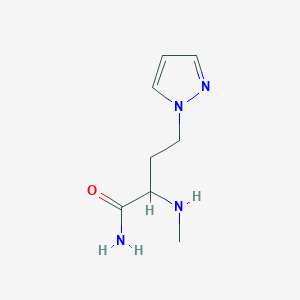
2-(Methylamino)-4-(1h-pyrazol-1-yl)butanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Methylamino)-4-(1h-pyrazol-1-yl)butanamide is a chemical compound that features a pyrazole ring and a butanamide backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylamino)-4-(1h-pyrazol-1-yl)butanamide typically involves the reaction of a pyrazole derivative with a butanamide precursor. One common method involves the use of a Rh(III)-catalyzed C-H functionalization reaction . This reaction is solvent-controlled and can yield either C-H alkenylation products or indazole products depending on the conditions used .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
化学反应分析
Types of Reactions
2-(Methylamino)-4-(1h-pyrazol-1-yl)butanamide can undergo various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents to introduce oxygen-containing functional groups.
Reduction: Reducing agents can be used to remove oxygen or add hydrogen to the compound.
Substitution: This involves replacing one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or organometallic compounds can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
科学研究应用
2-(Methylamino)-4-(1h-pyrazol-1-yl)butanamide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of heterocyclic compounds.
Biology: The compound can be used in the study of enzyme interactions and protein binding due to its unique structure.
Industry: It can be used in the production of advanced materials with specific properties, such as polymers or coatings.
作用机制
The mechanism of action of 2-(Methylamino)-4-(1h-pyrazol-1-yl)butanamide involves its interaction with molecular targets such as enzymes or receptors. For instance, similar compounds have been shown to inhibit ALK5 (TGFβ receptor I kinase), which plays a role in the regulation of fibrotic gene expression . This inhibition can lead to a reduction in fibrotic gene expression, making the compound useful in the prevention of dermal scarring.
相似化合物的比较
Similar Compounds
2-(1H-pyrazol-1-yl)pyridine: This compound also features a pyrazole ring and is used in similar applications, such as ALK5 inhibition.
2-amino-3-(1H-pyrazol-1-yl)propanoic acid: Another pyrazole derivative used in biochemical research.
Uniqueness
2-(Methylamino)-4-(1h-pyrazol-1-yl)butanamide is unique due to its specific structure, which allows for diverse chemical reactions and interactions with biological targets. Its combination of a methylamino group and a pyrazole ring provides distinct properties that can be leveraged in various scientific and industrial applications.
属性
分子式 |
C8H14N4O |
|---|---|
分子量 |
182.22 g/mol |
IUPAC 名称 |
2-(methylamino)-4-pyrazol-1-ylbutanamide |
InChI |
InChI=1S/C8H14N4O/c1-10-7(8(9)13)3-6-12-5-2-4-11-12/h2,4-5,7,10H,3,6H2,1H3,(H2,9,13) |
InChI 键 |
QZDWEJYNFFNBQI-UHFFFAOYSA-N |
规范 SMILES |
CNC(CCN1C=CC=N1)C(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









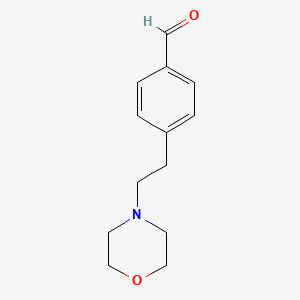


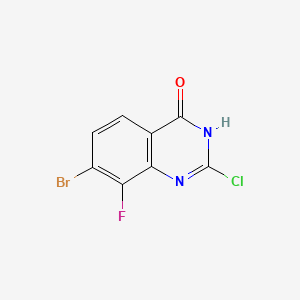
![5-{[(5-Bromo-2-cyclopropoxyphenyl)sulfanyl]methyl}-1,3-dioxane](/img/structure/B13635080.png)
